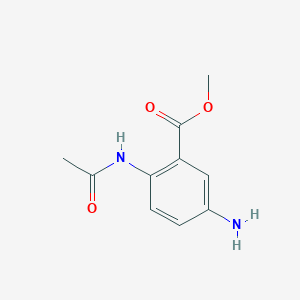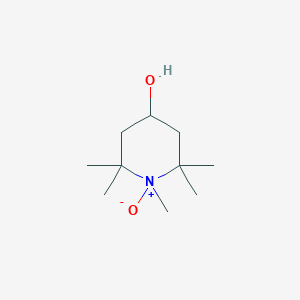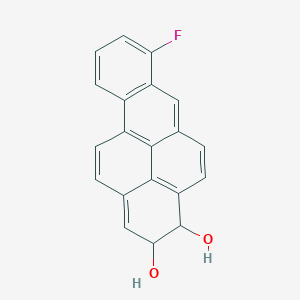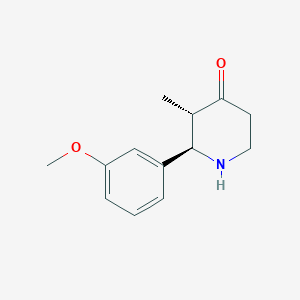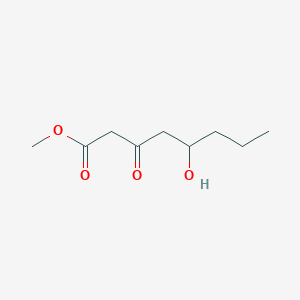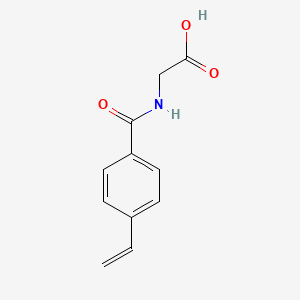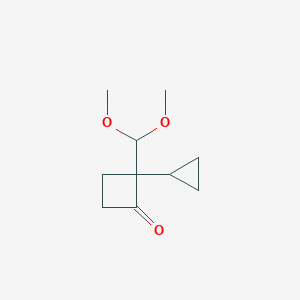
2-Cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one is an organic compound with a unique structure that includes a cyclopropyl group and a dimethoxymethyl group attached to a cyclobutanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one can be achieved through several methods. One common approach involves the catalytic protio-semipinacol ring-expansion reaction. This method relies on the cocatalytic effect of a chiral dual-hydrogen-bond donor with hydrogen chloride, leading to the conversion of tertiary vinylic cyclopropyl alcohols into cyclobutanone products . Another method involves the hydroboration of 1-alkynyl-1-boronate esters followed by in situ transmetalation and cyclopropanation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale.
化学反応の分析
Types of Reactions
2-Cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride for ring-expansion reactions, boronates for hydroboration, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different cyclobutanone derivatives, while reduction may produce cyclobutanol derivatives.
科学的研究の応用
2-Cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one involves its interaction with molecular targets through various pathways. The compound may exert its effects by undergoing enzymatic reactions, such as cyclopropane ring-opening, which can lead to the formation of covalent bonds with target enzymes . This interaction can affect protein transport and localization, potentially leading to biological effects.
類似化合物との比較
Similar Compounds
Cyclopropylcarbinol: Shares the cyclopropyl group but differs in the functional groups attached to the ring.
Cyclobutanone: Lacks the cyclopropyl and dimethoxymethyl groups, making it less complex.
2-Methylcyclobutanone: Similar ring structure but with a methyl group instead of a cyclopropyl group.
Uniqueness
2-Cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one is unique due to its combination of a cyclopropyl group and a dimethoxymethyl group attached to a cyclobutanone ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
80706-77-0 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC名 |
2-cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one |
InChI |
InChI=1S/C10H16O3/c1-12-9(13-2)10(7-3-4-7)6-5-8(10)11/h7,9H,3-6H2,1-2H3 |
InChIキー |
CEKCLKQPEYBZRU-UHFFFAOYSA-N |
正規SMILES |
COC(C1(CCC1=O)C2CC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol](/img/structure/B14415242.png)
![5,6,7,32,33-Pentanitrodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(34),2(25),3(13),4,6,8,10,12(36),14(24),15,17,19(35),20,22,26,28,30,32-octadecaene](/img/structure/B14415247.png)

![3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzonitrile](/img/structure/B14415257.png)
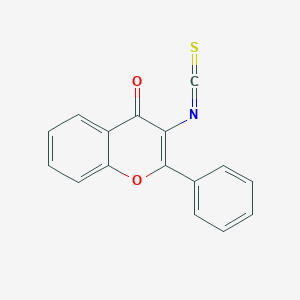
diphenyl-lambda~5~-phosphane](/img/structure/B14415286.png)
